molecular formula C16H20BrNO5 B13411961 Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate

Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate

Cat. No.: B13411961
M. Wt: 386.24 g/mol
InChI Key: RRLODVPZWJDOPT-CTASWTNQSA-N
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Description

Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an acetylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate typically involves multiple steps. One common approach is the multistep synthesis method, which includes the following steps :

    Nitration: Introduction of a nitro group to the aromatic ring.

    Bromination: Addition of a bromine atom to the compound.

    Acetylation: Introduction of an acetyl group to form the acetylamino derivative.

    Esterification: Formation of the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate undergoes various chemical reactions, including:

    Oxidation: Conversion of the acetylamino group to other functional groups.

    Reduction: Reduction of the bromine atom to form different derivatives.

    Substitution: Replacement of the bromine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions.

    Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated derivatives .

Scientific Research Applications

Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate include:

Uniqueness

The presence of the bromine atom, in particular, allows for specific reactivity that is not observed in similar compounds .

Properties

Molecular Formula

C16H20BrNO5

Molecular Weight

386.24 g/mol

IUPAC Name

[(2S,3S,5R,6S)-5-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate

InChI

InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-13(14(9-17)23-16(12)21-2)22-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8-9H2,1-2H3,(H,18,19)/t12-,13+,14-,16+/m1/s1

InChI Key

RRLODVPZWJDOPT-CTASWTNQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CBr)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1CC(C(OC1OC)CBr)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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